Lipophilicity vs. 2-Phenylazetidine
The 2,5-difluorophenyl substitution increases the computed logP by approximately +0.34 units relative to the unsubstituted 2-phenylazetidine. 2-(2,5-Difluorophenyl)azetidine has a measured/calculated logP of 1.61 (ZINC) [1], whereas 2-phenylazetidine has a predicted logP of 1.27 (ChemBase/Guidechem) . This difference of ΔlogP ≈ +0.34 shifts the compound further into the optimal CNS drug-like lipophilicity window (logP 1–3) while remaining below the threshold associated with elevated metabolic clearance risk (logP >3).
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.611 (ZINC calculated) |
| Comparator Or Baseline | 2-Phenylazetidine: logP = 1.27 (ChemBase predicted); alternative value of logP = 1.48 (Molbase predicted) |
| Quantified Difference | ΔlogP ≈ +0.13 to +0.34 (2,5-difluoro more lipophilic than parent phenyl compound, depending on the source of phenylazetidine logP value) |
| Conditions | Computed/ predicted values from ZINC, ChemBase, and Guidechem databases; no experimental shake-flask logP data identified in the public domain for either compound |
Why This Matters
A logP difference of 0.34 units can translate into a meaningful increase in membrane permeability and volume of distribution, making the 2,5-difluoro analogue a more suitable starting point for programmes targeting intracellular or CNS targets where moderate lipophilicity is required.
- [1] ZINC Database. ZINC000023508915: 2-(2,5-Difluorophenyl)azetidine – logP 1.611. Available at: https://zinc.docking.org/substances/ZINC000023508915/ View Source
